4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Description
4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a trisubstituted pyrazole derivative characterized by:
- Position 1: A 3-(trifluoromethyl)phenyl group, contributing lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) moiety .
- Position 4: A 3-chlorophenyl group, which enhances steric bulk and influences electronic properties via the chlorine atom’s inductive effects.
This compound’s molecular formula is C₁₆H₁₂ClF₃N₃ (molecular weight: 344.73 g/mol).
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3/c17-12-5-1-3-10(7-12)14-9-22-23(15(14)21)13-6-2-4-11(8-13)16(18,19)20/h1-9H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEDHWCSGXSQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N(N=C2)C3=CC=CC(=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162185 | |
| Record name | 4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242797-30-4 | |
| Record name | 4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242797-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the desired phenyl groups.
Substitution Reactions: The introduction of the 3-chlorophenyl and 3-(trifluoromethyl)phenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require the use of strong acids or bases as catalysts and may be conducted under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors may also be considered to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the study. The presence of the trifluoromethyl group is known to enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Substituent Position and Regioisomerism
Regioisomerism significantly impacts biological activity in pyrazole derivatives. For example:
- Swapping substituent positions between the 3- and 4-positions in pyrazoles (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine ) reduces p38α MAP kinase inhibition but enhances activity against cancer kinases like Src and B-Raf .
- Target compound vs. 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine : The latter (CAS 1226291-40-2) places the -CF₃ group at position 3 and the 3-chlorophenyl at position 1, resulting in a smaller molecular weight (261.63 g/mol) and altered steric/electronic profiles compared to the target compound .
Substituent Effects on Physicochemical Properties
Biological Activity
4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, a compound with the molecular formula and a molecular weight of 322.71 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various case studies and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 3-chlorophenyl group and a 3-(trifluoromethyl)phenyl group. These substituents enhance its lipophilicity and biological activity. The trifluoromethyl group is known for improving pharmacokinetic properties, while the chlorine atom can participate in hydrogen bonding, influencing binding affinities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related pyrazole derivatives. For example, compounds similar to this compound have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Case Study: Antibacterial Efficacy
A study reported that certain pyrazole derivatives exhibited low minimum inhibitory concentrations (MICs) against S. aureus, indicating strong bactericidal effects. The compounds were also effective in inhibiting biofilm formation, which is crucial for treating persistent infections .
| Compound | MIC (µg/mL) | Bactericidal Effect | Biofilm Inhibition |
|---|---|---|---|
| Compound A | 0.5 | Yes | Moderate |
| Compound B | 1.0 | Yes | High |
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied, with several compounds showing promising results against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research indicated that derivatives related to this compound exhibited significant cytotoxicity against multiple cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and Hep-2 (laryngeal cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| NCI-H460 | 26.00 | Inhibition of cell proliferation |
| Hep-2 | 17.82 | Disruption of microtubule dynamics |
The mechanism of action often involves targeting specific kinases or pathways crucial for tumor growth and survival .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, pyrazole derivatives have shown anti-inflammatory properties.
Case Study: Anti-inflammatory Effects
A review highlighted that certain pyrazole compounds exhibited significant anti-inflammatory effects comparable to standard treatments like diclofenac sodium, with IC50 values indicating their potency .
| Compound | IC50 (µg/mL) | Comparison with Diclofenac (IC50) |
|---|---|---|
| Compound C | 54.65 | 60.00 |
| Compound D | 57.24 | 60.00 |
Q & A
Q. What synthetic routes are commonly employed to prepare 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine?
The compound can be synthesized via multi-step protocols involving cyclocondensation of substituted hydrazines with β-keto esters or ketones. For example, analogous pyrazole derivatives are synthesized using 1,5-diarylpyrazole core templates, where the trifluoromethyl and chlorophenyl groups are introduced via Suzuki coupling or nucleophilic aromatic substitution . A typical procedure involves refluxing intermediates with POCl₃ as a cyclizing agent, followed by purification via column chromatography .
Q. How can the purity and structural identity of this compound be validated?
Characterization involves a combination of techniques:
Q. What in vitro assays are suitable for preliminary biological activity screening?
Standard assays include:
- Kinase inhibition : Fluorescence-based assays (e.g., p38 MAPK or Src kinase inhibition using ATP-competitive probes) .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How do regiochemical variations in pyrazole derivatives affect kinase selectivity?
Regioisomeric switching (e.g., 3- vs. 4-substitution) significantly alters kinase binding. For example, replacing the 4-(fluorophenyl) group with a 3-(trifluoromethyl)phenyl moiety reduces p38α MAPK affinity but enhances activity against Src and B-Raf kinases. This is attributed to steric clashes or altered hydrogen-bonding interactions in the ATP-binding pocket . Computational docking (e.g., AutoDock Vina) combined with mutagenesis studies can validate these interactions .
Q. What strategies mitigate conflicting SAR data in pyrazole-based inhibitors?
Discrepancies in structure-activity relationships (SAR) often arise from assay conditions (e.g., enzyme source, ATP concentration). To address this:
- Standardize assay protocols : Use recombinant kinases and fixed ATP levels.
- Employ orthogonal assays : Combine biochemical (e.g., kinase activity) and cellular (e.g., Western blot for phosphorylated targets) assays .
- Analyze crystallographic data : Compare binding modes of active/inactive analogs (e.g., via PDB-deposited structures) .
Q. How can metabolic stability of this compound be optimized for in vivo studies?
- Introduce electron-withdrawing groups : The trifluoromethyl group enhances metabolic resistance by reducing cytochrome P450-mediated oxidation .
- Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow metabolism .
- Prodrug strategies : Mask amine groups with acetyl or tert-butoxycarbonyl (Boc) protectors to improve bioavailability .
Q. What crystallographic challenges arise during structure determination of halogenated pyrazoles?
- Disorder in halogen substituents : Chlorine/fluorine atoms may exhibit positional disorder, requiring high-resolution data (≤1.0 Å) and TLS refinement in SHELXL .
- Twinned crystals : Common in trichlorophenyl derivatives; use PLATON’s TWINABS for data integration .
- Thermal motion artifacts : Low-temperature (100 K) data collection minimizes thermal displacement errors .
Key Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
